[(Dodecyloxy)methyl]benzene
Description
[(Dodecyloxy)methyl]benzene is an aromatic compound featuring a benzene ring substituted with a methoxymethyl group (CH₂O–) linked to a dodecyl (C₁₂H₂₅) chain. This structure confers unique amphiphilic properties, enabling applications in surfactant chemistry, drug delivery systems, and materials science. The long dodecyloxy chain enhances lipophilicity, while the aromatic core allows π-π interactions critical for molecular self-assembly and electronic applications .
Properties
CAS No. |
39695-18-6 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
dodecoxymethylbenzene |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |
InChI Key |
UZQPWASKVYDSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecyloxy)methyl]benzene typically involves the alkylation of benzene with a dodecyloxy methyl halide. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction can be represented as follows:
C6H6+C12H25OCH2ClAlCl3C6H5CH2OC12H25+HCl
Industrial Production Methods
On an industrial scale, the production of [(Dodecyloxy)methyl]benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as zeolites, can also be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
[(Dodecyloxy)methyl]benzene can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form simpler hydrocarbons under hydrogenation conditions with a nickel catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a nickel catalyst at elevated temperatures.
Major Products Formed
Oxidation: Formation of dodecanoic acid and benzoic acid.
Reduction: Formation of dodecane and toluene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of [(Dodecyloxy)methyl]benzene.
Scientific Research Applications
[(Dodecyloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(Dodecyloxy)methyl]benzene in various applications depends on its chemical structure. In oxidation reactions, the dodecyloxy group can be cleaved to form carboxylic acids. In substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Alkoxy Chains
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Features | Unique Properties/Applications |
|---|---|---|---|
| [(Dodecyloxy)methyl]benzene | C₁₉H₃₂O₂ | Single dodecyloxy chain, methoxymethyl group | Surfactant behavior, drug delivery |
| 1,1’-Methylenebis[2-(dodecyloxy)benzene] | C₃₇H₆₀O₂ | Two benzene rings with dodecyloxy groups, methylene bridge | Enhanced amphiphilicity, micelle formation |
| Methyl 3-(dodecyloxy)benzoate | C₂₀H₃₂O₃ | Dodecyloxy group, ester substituent | Higher polarity, membrane interaction |
| 4-(Nonyloxy)benzoic acid | C₁₆H₂₄O₃ | Nonyloxy chain (C₉H₁₉O–), carboxylic acid group | Liquid crystal applications |
Key Findings :
- Alkyl Chain Length: Increasing chain length (e.g., nonyloxy vs. dodecyloxy) enhances hydrophobicity and lowers solubility in polar solvents. [(Dodecyloxy)methyl]benzene’s C₁₂ chain provides optimal lipophilicity for surfactant applications compared to shorter-chain analogs like 4-(nonyloxy)benzoic acid .
- Functional Groups : The methoxymethyl group in [(Dodecyloxy)methyl]benzene offers greater chemical stability than ester-containing analogs (e.g., Methyl 3-(dodecyloxy)benzoate), which are prone to hydrolysis .
Compounds with Multiple Alkoxy Substitutions
Table 2: Multi-Substituted Alkoxybenzene Derivatives
| Compound Name | Molecular Formula | Key Features | Unique Properties/Applications |
|---|---|---|---|
| 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene | C₅₄H₈₄O₃ | Three dodecyloxy groups, ethynyl group | Organic electronics, self-assembly |
| 3,4,5-Tris(dodecyloxy)benzoic acid | C₃₉H₇₀O₅ | Three dodecyloxy groups, carboxylic acid | Anti-cancer activity via membrane disruption |
Key Findings :
- Aggregation Behavior: Compounds with multiple dodecyloxy chains (e.g., 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene) exhibit stronger self-assembly in non-polar solvents compared to [(Dodecyloxy)methyl]benzene, which forms simpler micellar structures .
- Biological Activity : The presence of electron-withdrawing groups (e.g., carboxylic acid in 3,4,5-Tris(dodecyloxy)benzoic acid) enhances bioactivity, whereas [(Dodecyloxy)methyl]benzene is primarily explored for physicochemical applications .
Table 3: Impact of Substituent Variations
| Compound Name | Substituent | Reactivity/Applications |
|---|---|---|
| [(Dodecyloxy)methyl]benzene | Methoxymethyl | Stable under basic conditions; surfactant synthesis |
| 4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile | Trifluoromethyl, nitrile | Enhanced metabolic stability; enzyme inhibition |
| 1-Bromo-2-methoxy-4-methylbenzene | Bromo, methoxy | Electrophilic substitution; intermediate in synthesis |
Key Findings :
- Electronic Effects : The trifluoromethyl group in 4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile increases electron-withdrawing capacity, making it more reactive in nucleophilic substitutions compared to [(Dodecyloxy)methyl]benzene .
- Synthetic Utility : Brominated analogs (e.g., 1-Bromo-2-methoxy-4-methylbenzene) are preferred for cross-coupling reactions, whereas [(Dodecyloxy)methyl]benzene is less reactive due to the absence of halogens .
Biological Activity
[(Dodecyloxy)methyl]benzene, a compound featuring a dodecyloxy group attached to a benzene ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, providing a comprehensive overview of its significance in various fields, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of [(Dodecyloxy)methyl]benzene typically involves the alkylation of phenolic compounds through Williamson ether synthesis. This method allows for the introduction of long-chain alkyl groups, which enhance the lipophilicity and biological activity of the resulting compounds. Research has shown that increasing the alkyl chain length can improve antibacterial properties due to better membrane penetration and disruption of microbial cell walls .
Antimicrobial Properties
The primary focus of research on [(Dodecyloxy)methyl]benzene has been its antimicrobial activity. Studies indicate that compounds with long alkyl chains exhibit significant bacteriostatic effects against various Gram-negative bacteria, including Escherichia coli. For instance, derivatives with similar structures have been reported with minimum inhibitory concentrations (MIC) as low as 135 µg/mL against E. coli .
Table 1: Antimicrobial Activity of Alkylated Phenolic Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| [(Dodecyloxy)methyl]benzene | Escherichia coli | 135 |
| Bis(thiourea) derivative | Escherichia coli | 145 |
| Alkylated phenol derivative | Staphylococcus aureus | 150 |
Anticancer Activity
Recent studies have also explored the anticancer potential of related compounds. Bioactive peptides derived from microbial sources have demonstrated dual roles as antimicrobial and anticancer agents. These compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for therapeutic applications .
Case Study: Anticancer Activity Assessment
In a controlled study, various concentrations of [(Dodecyloxy)methyl]benzene were tested against prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent. The study utilized MTT assays to evaluate cell viability post-treatment, revealing significant reductions in viable cell counts at higher concentrations .
The mechanisms underlying the biological activities of [(Dodecyloxy)methyl]benzene are primarily attributed to its ability to interact with cellular membranes. The presence of the long dodecyloxy chain enhances its hydrophobic interactions with lipid bilayers, leading to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
